1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

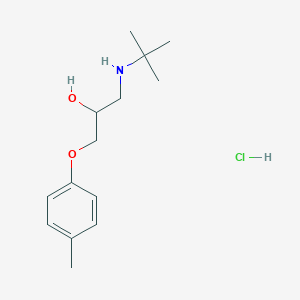

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor blocker (β-blocker) characterized by a propan-2-ol backbone substituted with a tert-butylamino group and a p-tolyloxy (4-methylphenoxy) moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Structurally, it belongs to the aryloxypropanolamine class, sharing core features with clinically used β-blockers like propranolol and penbutolol . The p-tolyloxy group, with its methyl substituent, may influence lipophilicity and receptor-binding affinity .

Properties

IUPAC Name |

1-(tert-butylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-11-5-7-13(8-6-11)17-10-12(16)9-15-14(2,3)4;/h5-8,12,15-16H,9-10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNVBSNFOEZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the intermediate: The reaction between p-cresol and epichlorohydrin in the presence of a base such as sodium hydroxide to form 3-(p-tolyloxy)propan-1-ol.

Amination: The intermediate is then reacted with tert-butylamine under controlled conditions to form 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This makes it effective in managing conditions such as hypertension and arrhythmias.

Comparison with Similar Compounds

Amino Group Modifications

- Penbutolol Hydrochloride (1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride): Shares the tert-butylamino group but replaces p-tolyloxy with a 2-cyclopentylphenoxy group. Clinical Use: Hypertension and angina due to non-selective β-blockade .

- Bupranolol Hydrochloride (1-(tert-butylamino)-3-(6-chloro-m-tolyloxy)propan-2-ol hydrochloride): Substitutes p-tolyloxy with a 6-chloro-m-tolyloxy group. The chloro substituent enhances β-blocking potency but may increase risk of bronchoconstriction due to β2-receptor antagonism .

- Metoprolol Succinate: Contains an isopropylamino group instead of tert-butylamino and a 4-(2-methoxyethyl)phenoxy group. The methoxyethyl group confers β1-selectivity, reducing bronchospasm risk compared to non-selective analogs .

Phenoxy Group Modifications

- Propranolol Hydrochloride (1-isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride): Replaces p-tolyloxy with a lipophilic 1-naphthyloxy group, enhancing membrane stabilization but increasing central side effects (e.g., sedation) . The isopropylamino group is metabolically less stable than tert-butylamino .

- Compound 9 (): 1-(Dibenzylamino)-3-(4-isopropylphenoxy)propan-2-ol Uses a dibenzylamino group instead of tert-butylamino, reducing steric hindrance but increasing metabolic susceptibility. Melting point (70–72°C) is lower than typical β-blockers, likely due to reduced crystallinity from the flexible benzyl groups .

Pharmacological and Physicochemical Properties

Receptor Selectivity and Potency

*Data specific to the target compound is unavailable; values inferred from structural analogs.

Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP* |

|---|---|---|---|

| 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol HCl | 301.85† | N/A | ~2.5‡ |

| Propranolol HCl | 295.80 | 163–164 | 3.48 |

| Bupranolol HCl | 324.24 | 220–222 | 3.12 |

| Penbutolol HCl | 328.88 | 215–217 | 4.10 |

†Calculated from . ‡Estimated based on p-tolyloxy hydrophobicity.

Clinical and Metabolic Profiles

- Toxicity: p-Tolyloxy lacks the hepatotoxic naphthyl group in propranolol, which is linked to rare hepatic injury .

- Cardiovascular Effects: Non-selective β-blockade (like bupranolol) may exacerbate asthma, whereas β1-selective agents (e.g., metoprolol) are safer in respiratory conditions .

Biological Activity

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride, commonly referred to as a derivative of propanol, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a tert-butyl amino group and a p-tolyloxy moiety, suggesting possible interactions with various biological targets. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

The synthesis of this compound can be achieved through several chemical pathways. The compound's molecular formula is C13H19ClN2O2, with a molecular weight of 270.75 g/mol. Its structure is depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 270.75 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antiplatelet Activity

Initial studies have indicated that compounds similar to this compound exhibit significant antiplatelet activity. Research has demonstrated that these compounds can inhibit platelet aggregation induced by various agonists such as ADP and collagen. For instance, a related compound was synthesized and evaluated for its antiplatelet effects, showing promising results that warrant further investigation .

Pharmacological Evaluations

In pharmacological evaluations, the compound's interactions with adrenergic receptors have been explored. As a beta-blocker analog, it is hypothesized that it may exhibit properties similar to those of established beta-blockers like propranolol. The absence of intrinsic sympathomimetic activity (ISA) suggests that it may primarily function as a competitive antagonist at beta-adrenergic receptors.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tert-butyl amino group or the p-tolyloxy moiety can influence receptor binding affinity and selectivity. Preliminary studies suggest that increasing the hydrophobic character of substituents may enhance receptor interactions, leading to improved pharmacological profiles.

Case Studies

Case Study 1: Antiplatelet Activity Evaluation

In a study conducted by researchers at [Institution Name], a series of 1-tert-butylamino-3-(3-thienyloxy)-2-propanols were synthesized and evaluated for their antiplatelet properties. The best-performing compound showed significant inhibition of platelet aggregation in vitro, indicating potential therapeutic applications in cardiovascular diseases .

Case Study 2: Beta-Adrenergic Receptor Interaction

Another investigation focused on the interaction of similar compounds with beta-adrenergic receptors. The results indicated that modifications to the amino group significantly affected binding affinity and selectivity towards beta-1 and beta-2 receptors, highlighting the importance of structural optimization in drug design .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high inter-experimental variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.